5,10-Dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline 5,10-Dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline
Brand Name: Vulcanchem
CAS No.: 211918-44-4
VCID: VC0494423
InChI: InChI=1S/C10H6N6O/c1-2-4-6-5(3-1)11-7-8(12-6)14-10-9(13-7)15-17-16-10/h1-4H,(H,11,13,15)(H,12,14,16)
SMILES: C1=CC=C2C(=C1)NC3=NC4=NON=C4N=C3N2
Molecular Formula: C10H6N6O
Molecular Weight: 226.19g/mol

5,10-Dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline

CAS No.: 211918-44-4

Main Products

VCID: VC0494423

Molecular Formula: C10H6N6O

Molecular Weight: 226.19g/mol

5,10-Dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline - 211918-44-4

CAS No. 211918-44-4
Product Name 5,10-Dihydro[1,2,5]oxadiazolo[3',4':5,6]pyrazino[2,3-b]quinoxaline
Molecular Formula C10H6N6O
Molecular Weight 226.19g/mol
IUPAC Name 14-oxa-2,9,11,13,15,17-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),3,5,7,10,12,15-heptaene
Standard InChI InChI=1S/C10H6N6O/c1-2-4-6-5(3-1)11-7-8(12-6)14-10-9(13-7)15-17-16-10/h1-4H,(H,11,13,15)(H,12,14,16)
Standard InChIKey HISAAWPSSDPBMI-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C(=C1)N=C3C(=N2)N=C4C(=N3)NON4
SMILES C1=CC=C2C(=C1)NC3=NC4=NON=C4N=C3N2
Canonical SMILES C1=CC=C2C(=C1)N=C3C(=N2)N=C4C(=N3)NON4
PubChem Compound 394429
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator